molecular formula C25H20O B11965734 Methanol, 4-biphenyldiphenyl- CAS No. 38696-14-9

Methanol, 4-biphenyldiphenyl-

Cat. No.: B11965734
CAS No.: 38696-14-9
M. Wt: 336.4 g/mol
InChI Key: YIQKLMVZSXYWOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, 4-biphenyldiphenyl- typically involves the reaction of biphenyl with formaldehyde in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where biphenyl reacts with formaldehyde in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Methanol, 4-biphenyldiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as AlCl3 or other Lewis acids are commonly used to facilitate the reaction. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanol, 4-biphenyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-aldehyde.

    Reduction: Biphenyl-4-methane.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Methanol, 4-biphenyldiphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanol, 4-biphenyldiphenyl- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-methanol: Similar structure but lacks the additional phenyl group.

    4-Phenylbenzyl alcohol: Similar structure but with different substitution patterns.

Uniqueness

Methanol, 4-biphenyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

38696-14-9

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

diphenyl-(4-phenylphenyl)methanol

InChI

InChI=1S/C25H20O/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,26H

InChI Key

YIQKLMVZSXYWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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